{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine is a compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a dimethylamino propylamine side chain. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoromethyl pyrazole with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dimethylamino group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl pyrazole derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the dimethylamino group can act as a nucleophile. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
Uniqueness
The unique combination of the difluoromethyl group and the dimethylamino propylamine side chain distinguishes {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C10H18F2N4 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H18F2N4/c1-15(2)7-3-5-13-8-9-4-6-14-16(9)10(11)12/h4,6,10,13H,3,5,7-8H2,1-2H3 |
InChI Key |
HDTOUNGCGIBIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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